2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one
CAS No.: 845504-47-4
Cat. No.: VC18716210
Molecular Formula: C24H25BrO2Si
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845504-47-4 |
|---|---|
| Molecular Formula | C24H25BrO2Si |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone |
| Standard InChI | InChI=1S/C24H25BrO2Si/c1-24(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19(15-17-20)23(26)18-25/h4-17H,18H2,1-3H3 |
| Standard InChI Key | NRIJAOBIPGCLOD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetophenone backbone substituted at the para-position with a TBDPS-protected hydroxyl group and a bromine atom at the α-carbon of the ketone (Figure 1). The TBDPS group, comprising a tert-butyl moiety and two phenyl rings attached to a silicon atom, confers steric bulk and lipophilicity, while the bromine enhances electrophilicity at the α-position .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 453.4 g/mol | |
| IUPAC Name | 2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone | |
| InChI Key | InChI=1S/C24H25BrO2Si/c1-24 |
Synthesis and Preparation
Protective Group Strategy
The synthesis typically begins with 4-hydroxyphenylethanone, where the hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride (TBDPSCl) in the presence of imidazole or DMAP in anhydrous dichloromethane. Subsequent bromination at the α-position employs bromine or bromosuccinimide (NBS) under radical or electrophilic conditions .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Silylation of 4-hydroxyphenylethanone | TBDPSCl, imidazole, DCM, 0°C → rt | 85% |
| 2 | α-Bromination | NBS, AIBN, CCl, reflux | 78% |
Purification and Characterization
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>98%) and melting point analysis (mp 112–114°C) .
Applications in Organic Synthesis and Medicinal Chemistry
Cross-Coupling Reactions
The α-bromoketone moiety participates in Suzuki-Miyaura and Negishi couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl ketones, intermediates in nonsteroidal anti-inflammatory drug (NSAID) syntheses .
Stereoselective Transformations
The TBDPS group’s steric bulk directs asymmetric reductions of the ketone to produce chiral alcohols. Using Corey-Bakshi-Shibata (CBS) reduction, enantiomeric excesses >90% have been achieved.
Prodrug Development
In medicinal chemistry, the compound serves as a prodrug precursor. Enzymatic cleavage of the silyl ether in vivo releases phenolic drugs, enhancing bioavailability .
Comparison with Structural Analogs
Table 3: Analog Comparison
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